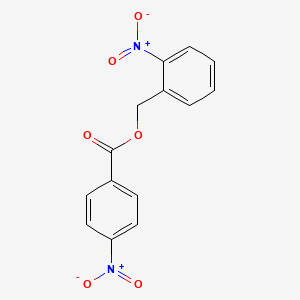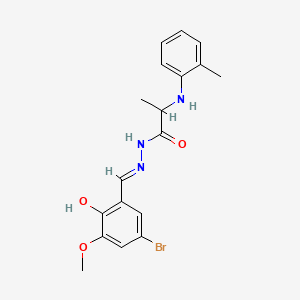![molecular formula C26H23ClN4O3 B11107599 2-(4-Chlorophenyl)-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)acetamide](/img/structure/B11107599.png)
2-(4-Chlorophenyl)-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-N-({N’-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)acetamide is a complex organic compound that features a chlorophenyl group, an indole moiety, and a hydrazinecarbonyl linkage. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-N-({N’-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the indole moiety: This can be achieved through Fischer indole synthesis.
Introduction of the chlorophenyl group: This step might involve electrophilic aromatic substitution.
Formation of the hydrazinecarbonyl linkage: This could be done through hydrazine condensation reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This might include:
Catalysis: Using catalysts to speed up reactions.
Purification: Techniques like recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the carbonyl groups.
Substitution: The chlorophenyl group might participate in nucleophilic substitution reactions.
Common Reagents and Conditions
- **Substitution reag
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Properties
Molecular Formula |
C26H23ClN4O3 |
|---|---|
Molecular Weight |
474.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[2-[[2-hydroxy-1-(2-phenylethyl)indol-3-yl]diazenyl]-2-oxoethyl]acetamide |
InChI |
InChI=1S/C26H23ClN4O3/c27-20-12-10-19(11-13-20)16-23(32)28-17-24(33)29-30-25-21-8-4-5-9-22(21)31(26(25)34)15-14-18-6-2-1-3-7-18/h1-13,34H,14-17H2,(H,28,32) |
InChI Key |
IPMIZKPCJQSKQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C(=C2O)N=NC(=O)CNC(=O)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11107536.png)
![2-[(3-Methylphenyl)amino]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylene]acetohydrazide](/img/structure/B11107538.png)
![ethyl 8-chloro-2-[(4-methoxybenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate](/img/structure/B11107550.png)
![N-[4-(pentyloxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B11107553.png)
![N-{(E)-[5-(quinolin-8-ylsulfanyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B11107554.png)

![2-{2-[(4-Methylphenyl)sulfanyl]-3-oxo-1,3-diphenylpropyl}propanedinitrile](/img/structure/B11107559.png)
![N-(1,3-Dioxoisoindol-2-YL)-2-[4-(4-{5-[(1,3-dioxoisoindol-2-YL)carbamoyl]-1,3-dioxoisoindol-2-YL}phenoxy)phenyl]-1,3-dioxoisoindole-5-carboxamide](/img/structure/B11107567.png)
![N-[4-(1-adamantyl)phenyl]-2,2,2-triphenylacetamide](/img/structure/B11107575.png)
![4-{[(E)-(2-methoxyphenyl)methylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B11107586.png)
![Ethyl 4,5-dimethyl-2-{[1-(phenylsulfonyl)prolyl]amino}thiophene-3-carboxylate](/img/structure/B11107601.png)
![N'-[(E)-(2-fluorophenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11107607.png)
